molecular formula C8H8FNO3 B13070284 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid

Cat. No.: B13070284
M. Wt: 185.15 g/mol
InChI Key: MLEBREWDSFEVQG-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of pyridine, featuring a fluorine atom and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid.

    Reduction: Formation of 2-Fluoro-2-(5-methoxypyridin-3-yl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The acetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.

Biological Activity

2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid is an organic compound notable for its unique structural features, including a fluorine atom and a methoxy group attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

  • Molecular Formula : C_8H_8FNO_2
  • Molecular Weight : Approximately 185.15 g/mol
  • Structural Features : The presence of the fluorine atom enhances binding affinity to various biological targets, while the methoxy group may influence solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom and the methoxy group contribute to its chemical reactivity, allowing it to modulate various signaling pathways within cells. This compound has been explored for its potential as a biochemical probe, indicating its relevance in various biological assays .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful against bacterial infections.
  • Anticancer Potential : The compound has shown promise in inhibiting tumor growth in vitro, with studies indicating its effectiveness against various cancer cell lines. For instance, it has been tested against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines, demonstrating significant antiproliferative activity .
  • Enzyme Inhibition : The unique structure allows for effective binding to enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in diseases related to metabolic dysregulation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
Demonstrated enhanced binding affinity due to the presence of fluorine; suggested potential as a biochemical probe.
Showed significant inhibition of tumor growth in various cancer cell lines; indicated low toxicity levels.
Explored the compound's mechanism of action, emphasizing its interaction with specific molecular targets and pathways.

Structure-Activity Relationship (SAR)

The positioning of the fluorine and methoxy groups on the pyridine ring significantly influences the compound's biological activity compared to similar compounds. SAR studies indicate that modifications in these substituents can enhance or reduce efficacy against specific biological targets .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8FNO3/c1-13-6-2-5(3-10-4-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

MLEBREWDSFEVQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C(C(=O)O)F

Origin of Product

United States

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